1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one
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Overview
Description
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with multiple hydroxyl groups and a pyrimidinone moiety. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The pyrimidinone moiety is then introduced via nucleophilic substitution reactions. The final deprotection steps yield the desired compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidinone moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield carbonyl derivatives, while reduction reactions produce dihydropyrimidine compounds. Substitution reactions result in various substituted pyrimidinone derivatives .
Scientific Research Applications
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives and tetrahydrofuran-containing molecules. Examples include:
- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one .
Uniqueness
What sets 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one apart is its specific substitution pattern and the presence of multiple hydroxyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C10H14N2O5 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-10(16)7(14)6(5-13)17-8(10)12-4-2-3-11-9(12)15/h2-4,6-8,13-14,16H,5H2,1H3/t6-,7-,8-,10-/m1/s1 |
InChI Key |
SMFRONCOXPTDQN-FDDDBJFASA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC=NC2=O)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC=NC2=O)CO)O)O |
Origin of Product |
United States |
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